5-(3,4-diethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a central pyrrolidinone scaffold substituted with aromatic and heterocyclic groups. Key structural features include:
- 3,4-Diethoxy-substituted phenyl ring at position 5, contributing to lipophilicity and electronic modulation .
- Morpholinylethyl chain at position 1, introducing basicity and solubility via the morpholine nitrogen .
- Hydroxyl group at position 3, enabling hydrogen bonding and metal coordination.
Synthetic routes typically involve base-assisted cyclization of pre-functionalized aldehydes and ketones, similar to methods described in –2.
Properties
Molecular Formula |
C28H34N2O6 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(4E)-5-(3,4-diethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H34N2O6/c1-4-35-22-11-10-21(18-23(22)36-5-2)25-24(26(31)20-8-6-19(3)7-9-20)27(32)28(33)30(25)13-12-29-14-16-34-17-15-29/h6-11,18,25,31H,4-5,12-17H2,1-3H3/b26-24+ |
InChI Key |
NIKHRYXWXVVZKV-SHHOIMCASA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2CCN4CCOCC4)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCN4CCOCC4)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-diethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a keto-ester.
Introduction of the 3,4-diethoxyphenyl Group: This step typically involves a Friedel-Crafts acylation reaction using 3,4-diethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the 4-methylbenzoyl Group: This step involves another Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride.
Introduction of the Morpholin-4-yl Ethyl Group: This can be achieved through a nucleophilic substitution reaction using a suitable morpholine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry:
Medicine
Pharmaceuticals: Potential use as a lead compound for the development of new therapeutic agents.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 5-(3,4-diethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is not well understood. its structural features suggest that it may interact with various molecular targets such as enzymes, receptors, and ion channels. The presence of the morpholine group suggests potential interactions with neurotransmitter receptors, while the aromatic groups may facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with analogs from –4 and 6:
Key Observations:
Substituent Effects on Solubility: The morpholinylethyl chain (target compound, ) improves aqueous solubility compared to hydroxypropyl analogs (e.g., ) due to the morpholine’s tertiary amine. Diethoxy vs.
Thermal Stability:
- Bulky substituents (e.g., tert-butyl in ) correlate with higher melting points (~265°C), suggesting improved crystallinity. The target compound’s melting point is unreported but likely >250°C based on structural similarity.
Synthetic Accessibility:
- Yields for hydroxypropyl-substituted analogs range widely (5–62%), influenced by steric hindrance (e.g., tert-butyl vs. ethyl). The morpholinylethyl chain (target compound, ) may require multistep synthesis, reducing overall yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
